molecular formula C8H13NO2 B1139580 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate CAS No. 104308-53-4

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate

Cat. No. B1139580
CAS RN: 104308-53-4
M. Wt: 155.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid derivatives involves stereoselective functionalization strategies. For instance, all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers were prepared using 1,3-oxazine or γ-lactone intermediates by stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, as demonstrated by Palkó et al. (2005) (Palkó, Sándor, Sohår, & Fülöp, 2005). This process highlights the complexity and the stereochemical challenges in synthesizing these bicyclic amino acids.

Molecular Structure Analysis

The molecular structure of these bicyclic amino acids reveals a constrained framework that impacts their chemical behavior. For example, the crystal and molecular structure of a conformationally restricted methionine analogue was elucidated through single-crystal X-ray analysis, offering insights into the stereochemistry and conformational preferences of these compounds (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Chemical Reactions and Properties

These compounds undergo various chemical reactions that highlight their reactivity and potential utility. For instance, the anodic oxidation of certain derivatives has been studied, revealing neighboring group participation and the formation of sulfoxides, showcasing the rich chemistry these bicyclic amino acids can participate in (Glass et al., 1990).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are explored for their role in biocatalysis, where they act as inhibitors in microbial processes. This is relevant in the production of biorenewable chemicals using engineered microbes. Understanding the inhibition mechanisms can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Heterocyclic Compound Synthesis

Carboxylic acid derivatives, specifically 3-azabicyclo nonanones, have been investigated for their synthesis and biological activities. These studies focus on the antibacterial and antifungal properties, which are significant for pharmaceutical applications (Mazimba & Mosarwa, 2015).

Corrosion Studies

The impact of carboxylic acid vapors on the corrosion of metals, specifically copper, has been reviewed. This research is crucial for understanding material degradation in various environmental conditions, impacting industries such as construction and electronics (Bastidas & La Iglesia, 2007).

Biological Activities of Carboxylic Acids

Research has been conducted on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids. This work is instrumental in drug development, where the biological activities of compounds are a primary concern (Godlewska-Żyłkiewicz et al., 2020).

Muconic Acid as a Platform Chemical

Muconic acid, a dicarboxylic acid with applications in biobased economy, has been reviewed for its production, synthesis routes, and valorization. This is relevant to green chemistry and sustainable materials development (Khalil et al., 2020).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHNVXXWOSXSF-DABREVLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate

CAS RN

104308-53-4
Record name cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate
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